éteres dialquílicos

Dialkyl ethers are a class of organic compounds characterized by the presence of two alkyl groups attached to an ether functional group (−O−). These compounds play significant roles in various applications due to their unique chemical properties. Commonly, dialkyl ethers can be derived from alcohols through dehydration reactions or directly synthesized via the reaction between an alcohol and another alcohol in the presence of a strong acid catalyst.

Dialkyl ethers are highly stable under acidic conditions but can undergo hydrolysis when exposed to basic environments. They possess good solvating properties, making them useful as solvents for various organic compounds. Additionally, due to their low water solubility and high vapor pressure, dialkyl ethers serve well in applications requiring specific phase behavior.

In the pharmaceutical industry, certain dialkyl ethers are used as intermediates or excipients. Their chemical inertness and biocompatibility make them suitable for formulating drug delivery systems. In the automotive sector, some dialkyl ethers function as fuel additives to improve engine performance and reduce emissions. Furthermore, in the electronics industry, these compounds find application as dielectric fluids due to their high介电常数和低挥发性。

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

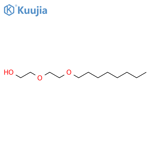

|

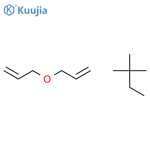

2,2-Bis(allyloxymethyl)-1-butanol | 682-09-7 | C12H22O3 |

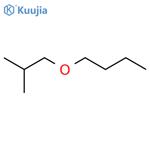

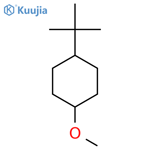

|

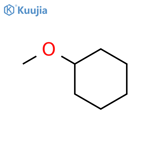

Methoxycyclohexane | 931-56-6 | C7H14O |

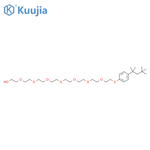

|

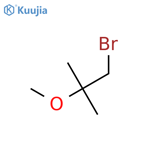

1-bromo-2-methoxy-2-methylpropane | 19752-21-7 | C5H11BrO |

|

Ethanol,2-[2-(octyloxy)ethoxy]- | 19327-37-8 | C12H26O3 |

|

Butane,1-(2-methylpropoxy)- | 17071-47-5 | C8H18O |

|

Butoxytetraglycol | 1559-34-8 | C12H26O5 |

|

3,6,9,12,15,18,21-Heptaoxatricosan-1-ol,23-[4-(1,1,3,3-tetramethylbutyl)phenoxy]- | 2638-43-9 | C30H54O9 |

|

Butyl 2-methoxyethyl ether | 13343-98-1 | C7H16O2 |

|

Cyclohexane,1-(1,1-dimethylethyl)-4-methoxy-, cis- | 15875-99-7 | C11H22O |

|

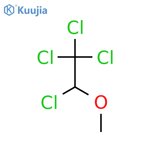

Ethane,1,1,1,2-tetrachloro-2-methoxy- | 18272-01-0 | C3H4Cl4O |

Literatura Relacionada

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Fornecedores recomendados

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados